molecular formula C16H12Cl2N4S B12010539 5-(2,4-dichlorophenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2,4-dichlorophenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12010539
M. Wt: 363.3 g/mol
InChI Key: KOWJSISHOJEMFU-DJKKODMXSA-N
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Description

“5-(2,4-DI-CHLORO-PHENYL)-4-((4-METHYL-BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2,4-DI-CHLORO-PHENYL)-4-((4-METHYL-BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions:

    Hydrosulfide Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the hydrosulfide group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.

Medicine

    Drug Development: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.

Industry

    Agrochemicals: Possible use as a fungicide or herbicide due to its chemical structure.

Mechanism of Action

The mechanism of action of “5-(2,4-DI-CHLORO-PHENYL)-4-((4-METHYL-BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the hydrosulfide group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure without additional substituents.

    5-Phenyl-1,2,4-Triazole: A triazole derivative with a phenyl group.

    4-Amino-1,2,4-Triazole: A triazole derivative with an amino group.

Uniqueness

“5-(2,4-DI-CHLORO-PHENYL)-4-((4-METHYL-BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE” is unique due to the presence of both the 2,4-dichlorophenyl and 4-methylbenzylideneamino groups, which may confer distinct chemical and biological properties. The hydrosulfide group further adds to its uniqueness, potentially affecting its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H12Cl2N4S

Molecular Weight

363.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4S/c1-10-2-4-11(5-3-10)9-19-22-15(20-21-16(22)23)13-7-6-12(17)8-14(13)18/h2-9H,1H3,(H,21,23)/b19-9+

InChI Key

KOWJSISHOJEMFU-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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